molecular formula C9H18F2N2 B1481037 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine CAS No. 2090913-26-9

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

Cat. No.: B1481037
CAS No.: 2090913-26-9
M. Wt: 192.25 g/mol
InChI Key: DOGUBTLGUREKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine is a fluorinated organic compound that serves as a versatile chemical building block in scientific research and development, particularly within medicinal chemistry. The core structure of this molecule incorporates a piperidine ring, a privileged scaffold in pharmaceutical design. Piperidine derivatives are present in more than twenty classes of approved pharmaceuticals and are the subject of extensive scientific investigation due to their broad biological relevance . The introduction of a 1,1-difluoroethyl group on the piperidine ring is a strategic modification. The incorporation of fluorine atoms into lead compounds is a well-established strategy in drug discovery, as it can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . This compound features a flexible ethan-1-amine side chain linked to the piperidine nitrogen, making it a useful intermediate for constructing more complex molecules. Researchers can leverage this amine group for further synthetic transformations. As such, this compound is a valuable scaffold for the discovery and development of new bioactive molecules. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2/c1-9(10,11)8-2-5-13(6-3-8)7-4-12/h8H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGUBTLGUREKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoroethylation of Piperidine Derivatives

A common approach to prepare the difluoroethyl-substituted piperidine involves the nucleophilic substitution or reductive amination of piperidine with difluoroethyl-containing reagents. The difluoroethyl group can be introduced using reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or other difluoroalkylating agents under catalytic conditions.

  • Stepwise Protocol Example : Coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to yield α-aryl-α,α-difluoroacetates, followed by hydrolysis and decarboxylation to afford difluoromethylated intermediates. Although this example is from aryl systems, similar principles apply to piperidine derivatives in introducing difluoroalkyl groups.

Catalytic Hydrogenation and Functional Group Transformations

Comparative Data on Yields and Reaction Conditions

Preparation Step Reagents/Conditions Yield (%) Notes
Coupling of aryl iodides with difluoroacetate esters Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd catalyst Variable (up to 70%) Hydrolysis and decarboxylation required post-coupling
Catalytic hydrogenation of intermediates Pd/C, ethanol or methanol, controlled temperature and pressure High (optimized) Critical for purity and yield optimization
Late-stage difluoromethylation Metal-free or catalytic C–CF2H bond formation Moderate to high Mild conditions, suitable for complex molecules
Fluorinated building block synthesis Regioselective [3+2] cycloaddition, NaHCO3, EtOAc 40–95% (for related fluoroalkyl compounds) Demonstrates scalability and regioselectivity

Research Findings and Analysis

  • The difluoroethyl group significantly enhances the lipophilicity and binding affinity of the compound, impacting its pharmacokinetic and pharmacodynamic profiles.
  • Catalytic systems employing palladium catalysts provide efficient routes for difluoroethyl group introduction and subsequent functionalization, with solvent and temperature optimization critical for maximizing yield.
  • Late-stage difluoromethylation methods offer promising avenues for modifying complex piperidine derivatives without extensive synthetic modification, improving synthetic efficiency.
  • Regioselective fluorination and cycloaddition strategies, although more commonly applied to isoxazole derivatives, provide valuable insights into controlling fluorine incorporation in heterocyclic systems, potentially translatable to piperidine chemistry.

Chemical Reactions Analysis

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

Pharmaceutical Development

Research indicates that 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine exhibits potential as a therapeutic agent, particularly in treating neurological disorders. The compound's ability to interact with neurotransmitter receptors positions it as a candidate for drug development targeting conditions such as depression and anxiety.

The compound is studied for its interaction with various biological targets. Interaction studies focus on its binding affinities with receptors such as serotonin and dopamine receptors. These studies aim to elucidate the mechanisms of action that could lead to therapeutic effects.

Chemical Synthesis

As a building block in organic synthesis, this compound is utilized in the development of more complex molecules. Its unique chemical properties allow for the synthesis of derivatives that may possess enhanced biological activity or improved pharmacokinetic profiles.

Case Study: Neurological Disorders

A study focused on the effects of this compound on serotonin receptor modulation demonstrated promising results. The compound showed increased binding affinity for serotonin receptors compared to non-substituted piperidine derivatives, suggesting its potential as an antidepressant.

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The difluoroethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine- and piperazine-based ethanamine derivatives. Key structural analogs include:

Compound Name Substituents on Piperidine/Piperazine Key Functional Groups Molecular Weight (g/mol) Notable Applications/Properties Evidence Source
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine 4-(1,1-Difluoroethyl) Ethanamine 206.23 Potential enzyme inhibition, enhanced metabolic stability
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one 4-(1,1-Difluoroethyl) Ketone (replaces amine) 206.23 Altered reactivity; possible prodrug
N-Methyl-2-(4-((4-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)ethan-1-amine (35) 4-(Trifluoromethylbenzyloxy) N-Methyl ethanamine 333.18 (HRMS) Protein arginine methyltransferase inhibition
2-(4-([1,1'-Biphenyl]-3-ylmethoxy)piperidin-1-yl)-N-methylethan-1-amine (37) 4-(Biphenylmethoxy) N-Methyl ethanamine 325.23 Enzyme inhibition; multi-step synthesis
Cobicistat (GS-9350) Piperidine-ethanolamine hybrid Oxazinan-3-yl ethanamine 776.02 CYP3A inhibition; HIV-1 therapy
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine 4-(2-Fluorophenyl)piperazine Ethanamine 223.27 Sigma receptor modulation

Key Differences and Implications

Fluorination Effects: The 1,1-difluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 37 ). However, it is less electron-withdrawing than trifluoromethyl groups (e.g., compound 35 ), which may reduce potency in certain enzyme-binding pockets.

Amine vs.

Substituent Position and Bulk :

  • Bulky aromatic substituents (e.g., biphenylmethoxy in compound 37 ) may improve target affinity but reduce solubility. In contrast, the difluoroethyl group balances steric effects and solubility.

Piperidine vs.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Fluorination reduces CYP450-mediated oxidation, as seen in Cobicistat , suggesting prolonged half-life compared to non-fluorinated analogs.
  • Synthetic Accessibility : The compound shares multi-step synthetic routes with analogs in and , but fluorination steps (e.g., using HF or fluorinating agents) add complexity .

Biological Activity

The compound 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a difluoroethyl substituent. The presence of the difluoroethyl group is significant as it enhances the compound's lipophilicity and binding affinity to various biological targets. The molecular formula is C7H14F2N2C_7H_{14}F_2N_2, and its CAS number is 2090913-26-9 .

Structural Characteristics

PropertyValue
Molecular FormulaC7H14F2N2
CAS Number2090913-26-9
LipophilicityEnhanced due to difluoroethyl group

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The difluoroethyl group modulates the compound's activity by influencing its binding characteristics at specific targets, which may lead to therapeutic effects in treating neurological disorders and other conditions .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Neurotransmitter Modulation : It may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, although further investigation is needed to establish efficacy and safety .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar piperidine derivatives. For instance, research on related compounds has shown promising results in terms of antimicrobial activity against Mycobacterium tuberculosis, indicating that structural modifications can significantly impact biological potency .

Table of Related Compounds

Compound NameCAS NumberMinimum Inhibitory Concentration (MIC)
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochlorideNot available2–4 μg/mL
4-Fluoropiperidine hydrochloride57395-89-80.66
N,N-Dimethylpiperidin-4-amine hydrochlorideNot available0.81

These compounds exhibit varying degrees of activity against different microbial strains, highlighting the importance of structural features in determining biological efficacy.

Synthesis and Production

The synthesis of this compound typically involves nucleophilic substitution reactions using difluoroethylating agents. Common reagents include sodium hydride or potassium carbonate to facilitate the reaction under controlled conditions.

Synthetic Route Overview

  • Starting Materials : Piperidine derivatives and difluoroethylating agents.
  • Reaction Conditions : Use of bases such as sodium hydride; optimized for yield and purity.
  • Purification Methods : Distillation and crystallization are employed for isolating the final product.

Future Directions in Research

Ongoing studies aim to further elucidate the mechanisms by which this compound exerts its biological effects. Investigations are focusing on:

  • In Vivo Studies : Assessing therapeutic potential in animal models.
  • Structure–Activity Relationship (SAR) : Understanding how modifications affect biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-amine, and which analytical methods are essential for structural confirmation?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving alkylation, nucleophilic substitution, and deprotection. For analogs, a four-step protocol is common: (1) introduction of the difluoroethyl group via alkylation, (2) piperidine ring functionalization, (3) amine protection/deprotection, and (4) final coupling. Critical analytical techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and coupling patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm and ethylamine protons at δ 1.8–2.2 ppm) .
  • HRMS (ESI-TOF) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • Purity checks : HPLC or LC-MS to ensure >95% purity.

Q. How do the electronic effects of the 1,1-difluoroethyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoroethyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SN2 reactions). Researchers should optimize reaction conditions (e.g., polar aprotic solvents like DMF, bases like NaH) to leverage this effect. Stability under acidic/basic conditions must be monitored via TLC or in situ IR .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

  • Methodological Answer : Piperidine-ethylamine scaffolds are associated with antiviral and enzyme inhibitory activity. For example, analogs with similar substituents (e.g., trifluoromethyl groups) inhibit protein arginine methyltransferases (PRMTs) or viral proteases. Target identification involves:

  • Docking studies : Using software like AutoDock to predict binding to conserved enzymatic pockets.
  • Functional assays : Measuring IC₅₀ values in enzyme inhibition or antiviral replication assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer : Yield optimization requires:

  • Stepwise temperature control : E.g., maintaining ≤50°C during alkylation to prevent β-hydride elimination.
  • Catalyst screening : Testing Pd/C or Ni catalysts for hydrogenation steps.
  • Byproduct analysis : Using GC-MS to identify impurities (e.g., dehalogenated intermediates) and adjusting stoichiometry .

Q. What strategies resolve contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns) during characterization?

  • Methodological Answer : Contradictions arise from conformational flexibility or diastereomerism. Solutions include:

  • 2D NMR (COSY, NOESY) : To assign coupling networks and spatial proximities (e.g., distinguishing axial/equatorial piperidine protons).
  • Variable-temperature NMR : To observe dynamic effects (e.g., ring inversion in piperidine).
  • Computational validation : Comparing experimental shifts with DFT-calculated values (Gaussian software) .

Q. How does fluorination at the ethyl group impact the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer : The 1,1-difluoroethyl group enhances metabolic stability by resisting oxidative degradation. Key assessments include:

  • Microsomal stability assays : Incubating with liver microsomes and measuring half-life via LC-MS.
  • LogP determination : Using shake-flask methods to quantify increased lipophilicity (predicted ΔlogP ~0.5 vs. non-fluorinated analogs) .

Q. What computational approaches predict the binding mode of this compound to PRMTs or viral targets?

  • Methodological Answer :

  • Molecular docking (Glide, AutoDock Vina) : To screen against PRMT5 or viral protease structures (PDB: 6VSB).
  • Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories.
  • Free-energy calculations (MM-PBSA) : Estimate ΔG binding for SAR refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.